molecular formula C28H30N4O4 B2491698 1-(furan-2-ylmethyl)-4-hydroxy-3-((2-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one CAS No. 897612-32-7

1-(furan-2-ylmethyl)-4-hydroxy-3-((2-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one

Cat. No.: B2491698
CAS No.: 897612-32-7
M. Wt: 486.572
InChI Key: VINWKIZQGMMAKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(furan-2-ylmethyl)-4-hydroxy-3-((2-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C28H30N4O4 and its molecular weight is 486.572. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis

1-(furan-2-ylmethyl)-4-hydroxy-3-((2-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one is part of a novel series of compounds involving furan-2-yl and piperazine structures. In a study, a series of similar compounds, 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazines, were synthesized, showcasing the versatility of this chemical framework in drug design. These compounds showed significant antidepressant and anti-anxiety activities, indicating their potential in psychiatric medication development (Kumar et al., 2017).

Pharmacological Evaluation

Compounds with a similar structure have been evaluated for their pharmacological properties. For instance, piperazine-2,6-dione derivatives showed promising anticancer activity against various cancer cell lines, underlining the potential of these compounds in cancer treatment (Kumar et al., 2013). Furthermore, conformationally constrained butyrophenones, with structural elements similar to furan and piperazine, demonstrated affinity for dopamine and serotonin receptors, hinting at their utility in treating psychiatric disorders (Raviña et al., 2000).

Crystallography and Structural Studies

The crystal structures of compounds related to this compound have been analyzed to understand their molecular geometry and interactions. These studies are crucial for drug design, allowing for precise targeting of biological molecules (Ullah & Altaf, 2014).

Anticonvulsant and Anticancer Activities

Similar compounds have been synthesized and tested for various biological activities. For instance, kojic acid derivatives exhibited potential anticonvulsant properties, and some compounds demonstrated significant activity in seizure models, providing a foundation for the development of new anticonvulsant drugs (Aytemir et al., 2010). Additionally, Mannich bases with piperazine structures have shown bioactivities, including cytotoxic and carbonic anhydrase inhibitory effects, suggesting their potential in the development of therapeutic agents (Gul et al., 2019).

Properties

IUPAC Name

1-(furan-2-ylmethyl)-4-hydroxy-3-[(2-methoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O4/c1-20-18-23(33)26(28(34)32(20)19-21-8-7-17-36-21)27(22-9-3-4-10-24(22)35-2)31-15-13-30(14-16-31)25-11-5-6-12-29-25/h3-12,17-18,27,33H,13-16,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINWKIZQGMMAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC=CC=C3OC)N4CCN(CC4)C5=CC=CC=N5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.